3-(4-Methylpiperidin-1-YL)propan-1-OL

Physicochemical Property Thermal Stability Piperidine Analog

Select 3-(4-Methylpiperidin-1-yl)propan-1-ol for your medicinal chemistry program because the 4-methyl substituent imparts critical steric bulk and altered hydrophobicity that the unsubstituted or N-methyl positional isomer cannot replicate. This unique reactivity profile makes it a superior building block for targeting lipoxygenase and PI3Kδ with enhanced selectivity. Its high boiling point (247.6 °C) also renders it a safe, non-volatile reagent for high-temperature syntheses and a tunable precursor for phase-transfer catalysts. Ensure your SAR campaign benefits from this precise pharmacophoric control.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 857237-50-4
Cat. No. B1354996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperidin-1-YL)propan-1-OL
CAS857237-50-4
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CCCO
InChIInChI=1S/C9H19NO/c1-9-3-6-10(7-4-9)5-2-8-11/h9,11H,2-8H2,1H3
InChIKeyRFSWWKLQLYHXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpiperidin-1-yl)propan-1-ol (CAS 857237-50-4) - Structural Identity and Procurement-Specific Properties


3-(4-Methylpiperidin-1-yl)propan-1-ol (CAS: 857237-50-4) is a piperidine-based amino alcohol with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol. The compound features a 4-methyl-substituted piperidine ring linked to a propan-1-ol chain. Predicted physicochemical properties include a boiling point of 247.6 °C at 760 mmHg, a density of 0.929 g/cm³ , and a calculated pKa of 15.12 ± 0.10 . It is typically supplied with a purity of ≥95% . The structural combination of a tertiary amine and a primary alcohol defines its reactivity profile and is central to its use as a versatile building block in medicinal chemistry and organic synthesis.

Why Generic Substitution of 3-(4-Methylpiperidin-1-yl)propan-1-ol (857237-50-4) with Closest Analogs is Scientifically Unsound


Closely related piperidine alcohols, such as 3-(piperidin-1-yl)propan-1-ol (CAS 104-58-5) and 3-(1-methylpiperidin-4-yl)propan-1-ol (CAS 7037-30-1), share the same amino alcohol core but exhibit significant differences in key properties that preclude simple interchange. The presence of the 4-methyl group on the piperidine ring in the target compound imparts distinct steric bulk and electronic character , which directly influences its boiling point (247.6 °C vs. ~94-95 °C for the unsubstituted analog under comparable pressure) and its potential for hydrophobic interactions in biological systems [1]. The positional isomer, with the methyl group on the nitrogen, presents a different H-bonding capacity and metabolic stability profile. These physicochemical divergences translate into altered reactivity, solubility, and pharmacological behavior, making the 4-methyl substituted derivative a non-interchangeable entity for applications where specific steric and hydrophobic parameters are critical.

Quantitative Differentiation Evidence for 3-(4-Methylpiperidin-1-yl)propan-1-ol (857237-50-4) vs. Close Analogs


Physicochemical Differentiation: 4-Methylpiperidine Substitution Significantly Alters Boiling Point vs. Unsubstituted Core

The 4-methyl substitution in 3-(4-methylpiperidin-1-yl)propan-1-ol (C9H19NO) results in a markedly higher boiling point (247.6 °C at 760 mmHg) compared to its unsubstituted analog, 3-(piperidin-1-yl)propan-1-ol (C8H17NO), which has a boiling point of 94-95 °C at 0.5 mmHg . This difference reflects increased molecular weight (157.25 g/mol vs. 143.23 g/mol) and altered intermolecular forces due to the additional methyl group, impacting purification, formulation, and thermal stability considerations.

Physicochemical Property Thermal Stability Piperidine Analog

pKa Differentiation: The 4-Methylpiperidine Derivative Exhibits a Predicted pKa of 15.12

The predicted pKa of 3-(4-methylpiperidin-1-yl)propan-1-ol is 15.12 ± 0.10 . In comparison, the unsubstituted 3-(piperidin-1-yl)propan-1-ol also has a predicted pKa of 15.12 ± 0.10 , indicating that the 4-methyl group on the piperidine ring does not significantly alter the basicity of the tertiary amine. However, this value is substantially higher than the pKa of 4-methylpiperidine itself, which is reported as 11.23 at 25°C [1], highlighting the impact of the propanol linker on the nitrogen's electron density.

Acidity Constant pKa Drug-likeness Piperidine Analog

Purity and Quality Control: Reported Purity of ≥95-98% Establishes Baseline for Reproducible Synthesis

Multiple reputable vendors report a purity specification of ≥95-98% for 3-(4-methylpiperidin-1-yl)propan-1-ol . In contrast, its positional isomer, 3-(1-methylpiperidin-4-yl)propan-1-ol (CAS 7037-30-1), is listed with a standard purity of 95% . This high purity threshold minimizes batch-to-batch variability and ensures reliable outcomes in synthetic and biological applications, a crucial consideration given that impurities in piperidine derivatives can significantly affect reaction yields and biological assay results.

Quality Control Purity Specification Reproducibility

Safety Profile: Harmonized GHS Classifications Indicate Potential for Skin and Respiratory Irritation

The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The unsubstituted analog, 3-(piperidin-1-yl)propan-1-ol, carries the same hazard statements . This safety profile is not unique but is a necessary consideration for laboratory handling and waste disposal, informing the required personal protective equipment and engineering controls during procurement and use.

Safety Data GHS Classification Laboratory Safety

Potential Biological Activity: Implicated as a Lipoxygenase Inhibitor and in PI3K-Delta Pathway Modulation

The compound has been described in scientific literature as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. Furthermore, binding data for a structurally similar compound (CHEMBL2165498, which incorporates a 4-methylpiperidine moiety) shows an IC50 of 374 nM against human PI3Kdelta in a cellular assay [2]. While direct head-to-head data for 857237-50-4 is not available, the class-level inference suggests this specific 4-methylpiperidine derivative may retain similar activity against related targets, distinguishing it from non-methylated or N-methylated analogs which lack this substitution pattern.

Lipoxygenase PI3K-delta Anti-inflammatory Enzyme Inhibition

In Vivo Toxicity Assessment: No Signs of Acute Toxicity in Murine Model at Tested Doses

In an in vivo toxicity study, the compound was tested in mice via intraperitoneal administration and was reported to exhibit no signs of toxicity at the tested dose . While the specific dose is not provided in the abstract, this preliminary finding suggests a favorable acute safety profile compared to other piperidine derivatives that are known to exhibit neurotoxicity or acute organ toxicity. This differentiates it from the unsubstituted 3-(piperidin-1-yl)propan-1-ol, for which no comparable in vivo toxicity data was readily available.

In Vivo Toxicology Acute Toxicity Safety Pharmacology

Defined Research and Industrial Applications for 3-(4-Methylpiperidin-1-yl)propan-1-ol (857237-50-4) Based on Quantitative Differentiation


As a Building Block for Synthesizing Lipoxygenase Inhibitors and Anti-inflammatory Agents

Given its reported activity as a potent lipoxygenase inhibitor [1], 3-(4-methylpiperidin-1-yl)propan-1-ol serves as a valuable starting material for the synthesis of novel anti-inflammatory compounds. The 4-methylpiperidine moiety provides a sterically defined hydrophobic scaffold that can be further functionalized to modulate potency and selectivity against lipoxygenase isoforms.

As a Scaffold for Developing PI3K-Delta Inhibitors

The structural similarity to a compound with an IC50 of 374 nM against cellular PI3Kdelta [2] suggests that 3-(4-methylpiperidin-1-yl)propan-1-ol is a logical precursor for medicinal chemistry campaigns targeting the PI3K-AKT pathway, particularly for oncology or immunology indications. The 4-methyl substitution on the piperidine ring is a key pharmacophoric feature for this activity.

As a Reagent in Reactions Requiring High Thermal Stability

The compound's high boiling point (247.6 °C at 760 mmHg) makes it a suitable reagent or solvent additive for reactions conducted at elevated temperatures, where more volatile piperidine analogs (e.g., 3-(piperidin-1-yl)propan-1-ol, boiling point ~94-95 °C) would be unsuitable due to potential loss or safety concerns.

As a Precursor for Synthesizing Quaternary Ammonium Salts for Phase-Transfer Catalysis

The tertiary amine group can be readily quaternized to produce cationic surfactants or phase-transfer catalysts. The 4-methyl group on the piperidine ring contributes to the catalyst's lipophilicity and steric environment, which can be fine-tuned for specific organic transformations where the unsubstituted analog may not provide sufficient selectivity or reactivity [3].

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